Lutetium (III) 2,4-pentanedionate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

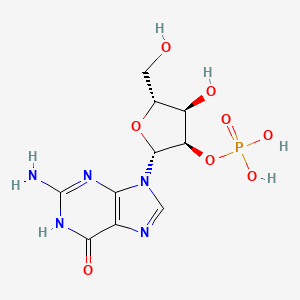

Lutetium (III) 2,4-pentanedionate, also known as lutetium (3+) tris (2,4-dioxopentan-3-ide), is a chemical compound with the molecular formula C15H21LuO6 . It is involved in refluxing 1,2,4-trichlorobenzene and is also used as a catalyst of organic compounds .

Synthesis Analysis

The synthesis of Lutetium (III) 2,4-pentanedionate involves the use of lanthanide complexes of porphyrinoids, exemplified by lutetium (Lu), as efficient photosensitizers . The synthesis process involves the use of the Kläui tripodal ligand [(η 5-C 5 H 5)Co{(OMe) 2 P O} 3] (L OMe) as an auxiliary axial ligand .Molecular Structure Analysis

The molecular structure of Lutetium (III) 2,4-pentanedionate is represented by the SMILES notation [Lu+3].CC (=O) [CH-]C ©=O.CC (=O) [CH-]C ©=O.CC (=O) [CH-]C ©=O .Chemical Reactions Analysis

Lutetium (III) 2,4-pentanedionate is involved in various chemical reactions. For instance, it is used in photon upconversion based on triplet–triplet annihilation (TTA), where it exhibits a better sensitization ability due to its extra-long triplet lifetime compared to d block metal counterparts .Applications De Recherche Scientifique

Catalyst in Organic Compounds

Lutetium (III) 2,4-pentanedionate is used as a catalyst in the synthesis of organic compounds . It plays a crucial role in accelerating the rate of chemical reactions, thereby increasing the efficiency of the synthesis process .

Refluxing Agent

This compound is involved in refluxing 1,2,4-trichlorobenzene . Refluxing is a technique involving the condensation of vapors and the return of this condensate to the system from which it originated. It is used in industrial and laboratory distillations .

Triplet Photosensitizers for Photon Upconversion

Lutetium (III) 2,4-pentanedionate has been used as an effective triplet photosensitizer for photon upconversion based on triplet–triplet annihilation (TTA) . This process has potential applications in solar cells, bioimaging, photodynamic therapy, and photocatalysis .

Bioimaging

The compound has been used in the preparation of nanomicelles and mesoporous silica nanoparticles for bioimaging . These nanoparticles can be used for in vivo imaging, providing valuable information for biological studies .

Photodynamic Therapy

Lutetium (III) 2,4-pentanedionate has potential applications in photodynamic therapy . This is a type of therapy that uses light-sensitive compounds, along with light of a specific wavelength, to treat various medical conditions .

Photocatalysis

The compound has been used in photocatalysis . Photocatalysis is a reaction which uses light to activate a substance which modifies the rate of a chemical reaction without itself being involved .

Mécanisme D'action

Target of Action

Lutetium (III) 2,4-pentanedionate, also known as lutetium(3+);(Z)-4-oxopent-2-en-2-olate, primarily targets organic compounds. It acts as a catalyst in the process of refluxing 1,2,4-trichlorobenzene .

Mode of Action

The compound interacts with its targets by facilitating the reaction process. As a catalyst, it speeds up the reaction without being consumed in the process

Biochemical Pathways

As a catalyst, it likely influences the rate of the biochemical reactions it is involved in .

Result of Action

The molecular and cellular effects of Lutetium (III) 2,4-pentanedionate’s action primarily involve the acceleration of the reaction it catalyzes. This results in a more efficient reaction process .

Action Environment

The action, efficacy, and stability of Lutetium (III) 2,4-pentanedionate can be influenced by various environmental factors. For instance, it is recommended to be stored at 2-8°C, in a sealed storage, away from moisture . These conditions likely help maintain the compound’s stability and efficacy.

Safety and Hazards

Propriétés

IUPAC Name |

lutetium(3+);(Z)-4-oxopent-2-en-2-olate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H8O2.Lu/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTSWQJPYHKLRMB-LNTINUHCSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Lu+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Lu+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21LuO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lutetium (III) 2,4-pentanedionate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.